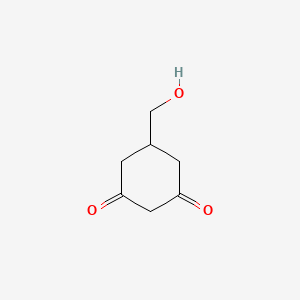
5-(Hydroxymethyl)-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-(Hydroxymethyl)-1,3-cyclohexanedione can be synthesized through several methods. . The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of 1,3-cyclohexanedione, 5-(hydroxymethyl)- may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields 1,3-cyclohexanedione-5-carboxylic acid, while reduction of the carbonyl groups produces 1,3-cyclohexanediol .
Applications De Recherche Scientifique
5-(Hydroxymethyl)-1,3-cyclohexanedione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and as a precursor for the preparation of herbicides and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving cyclohexanedione hydrolase.
Industry: The compound is utilized in the production of specialty chemicals and materials, including photoresist resins.
Mécanisme D'action
The mechanism of action of 1,3-cyclohexanedione, 5-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclohexanedione hydrolase, by binding to the active site and preventing substrate access . Additionally, its hydroxymethyl group can participate in hydrogen bonding and other interactions that influence its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclohexanedione: The parent compound, which lacks the hydroxymethyl group, is widely used in organic synthesis and as a reagent in various chemical reactions.
5,5-Dimethyl-1,3-cyclohexanedione:
2-Methyl-1,3-cyclohexanedione: This derivative is used in similar applications as 1,3-cyclohexanedione, 5-(hydroxymethyl)-, but with different reactivity due to the presence of a methyl group.
Uniqueness
5-(Hydroxymethyl)-1,3-cyclohexanedione is unique due to the presence of the hydroxymethyl group at the 5-position, which imparts distinct reactivity and biological activity compared to its analogs. This functional group allows for additional chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
5-(hydroxymethyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-4-5-1-6(9)3-7(10)2-5/h5,8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTDHKQILWZJEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220427 |
Source


|
| Record name | 1,3-Cyclohexanedione, 5-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70150-65-1 |
Source


|
| Record name | 1,3-Cyclohexanedione, 5-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070150651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedione, 5-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














